molecular formula C16H9NO2 B1196665 3-Nitrofluoranthene CAS No. 892-21-7

3-Nitrofluoranthene

Cat. No.: B1196665
CAS No.: 892-21-7
M. Wt: 247.25 g/mol
InChI Key: PIHGQKMEAMSUNA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Nitrofluoranthene (3-NF) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that primarily targets cellular macromolecules . It interacts with DNA, leading to the formation of DNA adducts . These adducts can interfere with the normal functioning of the DNA molecule, affecting its replication and transcription processes .

Mode of Action

The mode of action of 3-NF involves its metabolic activation to electrophilic intermediates . These intermediates can form covalent bonds with DNA, resulting in the formation of DNA adducts . The presence of these adducts can disrupt the normal structure of the DNA helix, potentially leading to mutations during DNA replication .

Biochemical Pathways

The biochemical pathways affected by 3-NF are primarily related to DNA repair and cell death . The DNA damage caused by 3-NF can activate DNA repair mechanisms in the cell . If the damage is too severe, it can lead to cell death through apoptosis or programmed necrosis . The specific pathway activated can depend on the extent of the DNA damage and the cell’s ability to repair it .

Pharmacokinetics

Like other pahs, it is likely to be metabolized in the body to form reactive intermediates . These intermediates can then interact with cellular macromolecules, leading to their toxic effects . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-NF and their impact on its bioavailability remain to be fully elucidated.

Result of Action

The primary result of 3-NF action is DNA damage, which can lead to mutations and cell death . The DNA adducts formed by 3-NF can disrupt the normal structure of the DNA molecule, potentially leading to errors during DNA replication . This can result in mutations, which can contribute to the development of cancer . In addition, severe DNA damage can trigger cell death pathways, leading to apoptosis or programmed necrosis .

Action Environment

3-NF is an environmental pollutant that is formed during the incomplete combustion of organic material . It is present in diesel exhaust and in some xerographic toners and copies . The concentration of 3-NF in the environment can influence its action, efficacy, and stability. Higher concentrations can lead to greater DNA damage and increased risk of adverse effects . Environmental factors such as the presence of other pollutants can also influence the action of 3-NF .

Biochemical Analysis

Biochemical Properties

3-Nitrofluoranthene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage . The compound also interacts with various biomolecules, including reactive oxygen species (ROS), leading to oxidative stress and further cellular damage .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces apoptosis and programmed necrosis in Hepa1c1c7 cells, characterized by DNA damage, lipid droplet accumulation, and activation of cell death pathways . The compound also affects cell signaling pathways, including the activation of checkpoint kinase 1 (CHK1) and H2AX, which are involved in the DNA damage response . Additionally, this compound influences gene expression and cellular metabolism by generating reactive metabolites that can interfere with normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression . The compound also inhibits or activates various enzymes, including those involved in the detoxification of reactive intermediates . Furthermore, this compound can cause changes in gene expression by forming DNA adducts and inducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also be toxic . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function . These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and DNA damage . At higher doses, it can cause significant toxicity, including liver damage, inflammation, and carcinogenesis . Threshold effects have been observed, where certain doses lead to a dramatic increase in adverse effects .

Metabolic Pathways

This compound is metabolized through several pathways, primarily involving cytochrome P450 enzymes . These enzymes convert the compound into reactive intermediates that can form DNA adducts and cause mutations . The metabolic pathways also involve the formation of sulfate conjugates, which may help detoxify the compound . The reactive intermediates generated during metabolism can still pose significant risks to cellular health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via passive diffusion . The compound tends to accumulate in lipid-rich tissues, where it can exert its toxic effects . Additionally, this compound can be transported across cell membranes and distributed throughout the body, leading to systemic exposure .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, it can form DNA adducts and interfere with gene expression . In the mitochondria, it can induce oxidative stress and disrupt cellular respiration . The compound’s subcellular localization is influenced by various factors, including its chemical properties and interactions with cellular proteins .

Chemical Reactions Analysis

3-Nitrofluoranthene undergoes various chemical reactions, including:

Common reagents used in these reactions include iron powder for reduction and various acids for nitration and substitution reactions. The major products formed from these reactions include 3-aminofluoranthene and other substituted fluoranthene derivatives .

Properties

IUPAC Name

3-nitrofluoranthene
Source PubChem
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InChI

InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGQKMEAMSUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H9NO2
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DSSTOX Substance ID

DTXSID0074976
Record name 3-Nitrofluoranthene
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Molecular Weight

247.25 g/mol
Source PubChem
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Physical Description

Gold solid; [Acros Organics MSDS]
Record name 3-Nitrofluoranthene
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CAS No.

892-21-7
Record name 3-Nitrofluoranthene
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Record name 3-NITROFLUORANTHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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